

Application Note: A Proposed HPLC Method for the Quantification of Meluadrine Tartrate

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Compound of Interest

Compound Name: Meluadrine Tartrate

Cat. No.: B140387

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Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Meluadrine Tartrate**. Due to the limited availability of specific validated methods in published literature, this document provides a comprehensive starting point for method development and validation, drawing upon established analytical practices for similar pharmaceutical tartrate salts. The proposed reversed-phase HPLC method utilizes a C18 column with UV detection. Detailed protocols for sample and standard preparation are provided, along with templates for presenting validation data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for **Meluadrine Tartrate**.

Introduction

Meluadrine tartrate is a beta-2 adrenergic agonist.[1] Accurate and precise quantification of Active Pharmaceutical Ingredients (APIs) like **Meluadrine Tartrate** is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] This document details a proposed HPLC method for the quantification of **Meluadrine Tartrate**, which can be adapted and validated for specific research and development needs. The method is based on common practices for the analysis of similar tartrate salts of pharmaceutical compounds.[3]

Proposed HPLC Method

Chromatographic Conditions

| Parameter | Proposed Value |
|--------------------|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |

Experimental Protocols

1. Mobile Phase Preparation

- Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to prepare a 20 mM solution.
- Adjust the pH of the buffer solution to 3.0 using phosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 70:30 (v/v) ratio.
- Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Stock Solution Preparation (1000 µg/mL)

- Accurately weigh approximately 25 mg of **Meluadrine Tartrate** reference standard into a 25 mL volumetric flask.

- Dissolve the standard in the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to 25 mL with the mobile phase and mix thoroughly.

3. Preparation of Working Standard Solutions

- Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
- These solutions will be used to construct a calibration curve.

4. Sample Preparation (from a hypothetical tablet formulation)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of **Meluadrine Tartrate** and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
- Make up the volume to 25 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Parameters (Illustrative Data)

The following tables provide an example of how to present data for method validation according to ICH guidelines.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|-------------------|
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126789 |
| 100 | 1502345 |
| Correlation Coefficient (r ²) | 0.9998 |

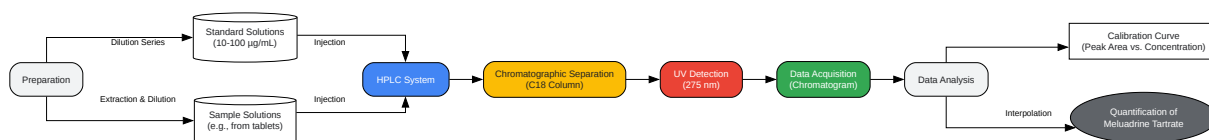
Table 2: Precision (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day Peak Area (n=6) | RSD (%) | Inter-day Peak Area (n=6) | RSD (%) |
|-----------------------|--|---------|--|---------|
| 50 | 751123, 752345, 750987, 751567, 751890, 751324 | 0.08 | 751234, 753456, 749876, 752109, 751987, 750543 | 0.15 |

Table 3: Accuracy (Recovery)

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|------------------|----------------------|----------------------|--------------|
| 80 | 40 | 39.8 | 99.5 |
| 100 | 50 | 50.2 | 100.4 |
| 120 | 60 | 59.7 | 99.5 |

Experimental Workflow



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